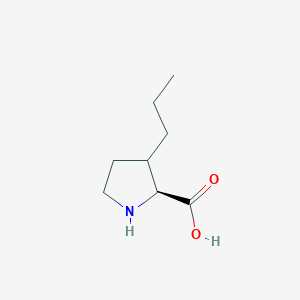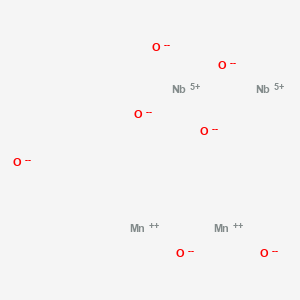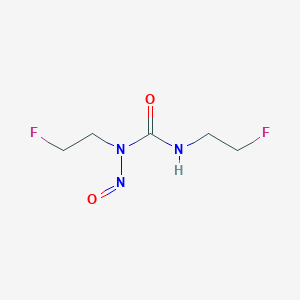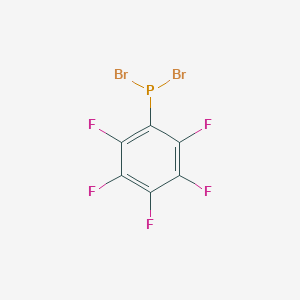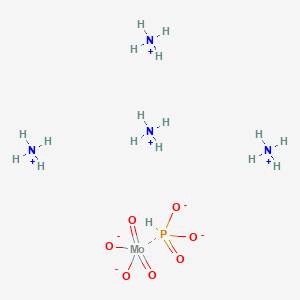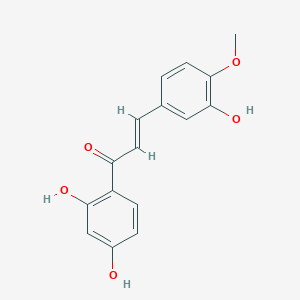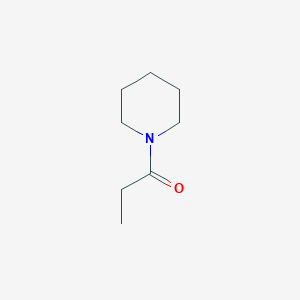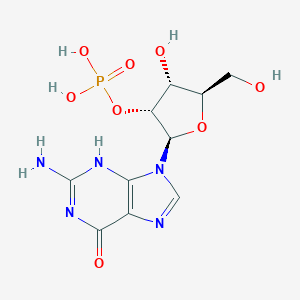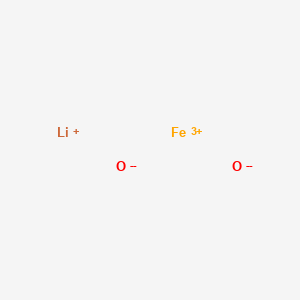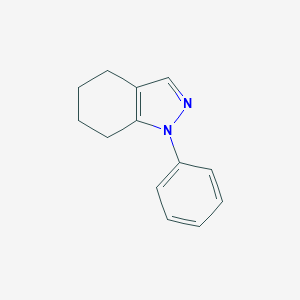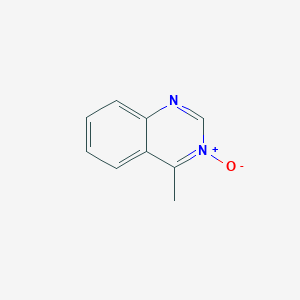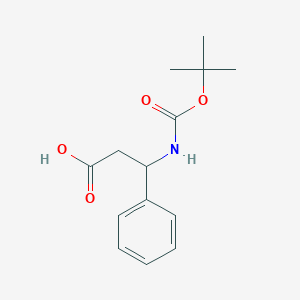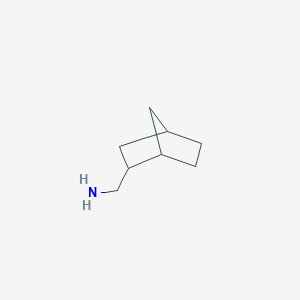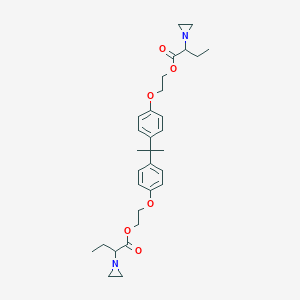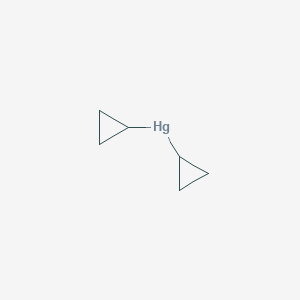
Dicyclopropylmercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclopropylmercury (DCPM) is a chemical compound that has been extensively studied for its unique properties and potential applications in various fields. It is a mercury-based compound with two cyclopropyl groups attached to the mercury atom. DCPM has been shown to exhibit interesting biological and chemical properties, making it a subject of interest for researchers in various fields.
作用機序
The mechanism of action of Dicyclopropylmercury is not well understood. However, it is believed that the compound interacts with biological molecules, such as proteins and enzymes, through the mercury atom. The cyclopropyl groups attached to the mercury atom may also play a role in the compound's interactions with biological molecules.
生化学的および生理学的効果
Dicyclopropylmercury has been shown to exhibit antibacterial and antifungal properties. It has also been shown to inhibit the growth of certain cancer cells. The compound has been studied for its potential use in treating various diseases, including bacterial and fungal infections and cancer.
実験室実験の利点と制限
Dicyclopropylmercury has several advantages as a reagent in laboratory experiments. It is relatively easy to synthesize and handle, and it exhibits unique properties that make it a promising reagent for various reactions. However, Dicyclopropylmercury is also toxic and must be handled with care. It can also be difficult to work with due to its sensitivity to air and moisture.
将来の方向性
There are several future directions for research on Dicyclopropylmercury. One area of interest is the compound's potential use in medicine. Further studies are needed to determine the compound's mechanism of action and its potential use in treating various diseases. Another area of interest is the compound's potential use in catalysis and organic synthesis. Further studies are needed to explore the compound's unique properties and its potential applications in these fields. Additionally, studies on the toxicity of Dicyclopropylmercury and its potential environmental impact are also needed.
合成法
Dicyclopropylmercury can be synthesized by reacting cyclopropylmagnesium bromide with mercury chloride. The reaction results in the formation of Dicyclopropylmercury as a white crystalline solid. The synthesis method is relatively simple and has been well-established in the literature.
科学的研究の応用
Dicyclopropylmercury has been studied for its potential applications in various fields, including catalysis, organic synthesis, and medicine. In catalysis, Dicyclopropylmercury has been shown to exhibit unique properties that make it a promising catalyst for various reactions. In organic synthesis, Dicyclopropylmercury has been used as a reagent in the synthesis of various organic compounds. In medicine, Dicyclopropylmercury has been studied for its potential use as an antibacterial and antifungal agent.
特性
CAS番号 |
13955-96-9 |
|---|---|
製品名 |
Dicyclopropylmercury |
分子式 |
C6H10Hg |
分子量 |
282.74 g/mol |
IUPAC名 |
dicyclopropylmercury |
InChI |
InChI=1S/2C3H5.Hg/c2*1-2-3-1;/h2*1H,2-3H2; |
InChIキー |
QLQAHCXNBPWODX-UHFFFAOYSA-N |
SMILES |
C1CC1[Hg]C2CC2 |
正規SMILES |
C1CC1[Hg]C2CC2 |
同義語 |
Dicyclopropylmercury(II) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



